molecular formula C16H18N4 B15151353 (1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide CAS No. 790647-74-4

(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide

Katalognummer: B15151353
CAS-Nummer: 790647-74-4
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: VTYHYOJCQPQZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide is an organic compound known for its unique structure and properties. This compound features a phenyl group attached to a diazenyl group, which is further connected to an ethanimidamide moiety. The presence of the diazenyl group imparts distinctive chemical reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylethanimidamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide
  • N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide

Uniqueness

(1E)-N,N-dimethyl-N’-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its diazenyl group allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

790647-74-4

Molekularformel

C16H18N4

Molekulargewicht

266.34 g/mol

IUPAC-Name

N,N-dimethyl-N'-(4-phenyldiazenylphenyl)ethanimidamide

InChI

InChI=1S/C16H18N4/c1-13(20(2)3)17-14-9-11-16(12-10-14)19-18-15-7-5-4-6-8-15/h4-12H,1-3H3

InChI-Schlüssel

VTYHYOJCQPQZRE-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=C(C=C1)N=NC2=CC=CC=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.